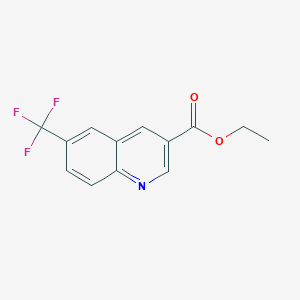

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-6-10(13(14,15)16)3-4-11(8)17-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJWXJLZVCUHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855852 | |

| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-15-3 | |

| Record name | Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate: Structure, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular structure and nomenclature, present a validated synthetic protocol with mechanistic rationale, detail its comprehensive spectroscopic characterization, and explore its applications as a pivotal building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile quinoline derivative.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for designing molecules that target a wide array of biological receptors and enzymes.[2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline core allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a highly "druggable" and versatile template for new therapeutic agents.[3]

Molecular Identity: Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

A precise understanding of a molecule's identity is fundamental to its application. This section details the structure, nomenclature, and core properties of the title compound.

IUPAC Name and Chemical Identifiers

-

Systematic (IUPAC) Name: Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

-

CAS Number: 1086376-57-9[4]

-

Molecular Formula: C₁₃H₁₀F₃NO₂[4]

-

Synonyms: Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate

Chemical Structure

The molecule features a quinoline core substituted at the 6-position with a trifluoromethyl (-CF₃) group and at the 3-position with an ethyl carboxylate (-COOCH₂CH₃) group. The trifluoromethyl group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the quinoline ring system.

Caption: Simplified workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Synthesis

This protocol is a representative method based on established Gould-Jacobs procedures. [5]

-

Step 1: Condensation. To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol, add diethyl ethoxymethylenemalonate (1.05 eq).

-

Step 2: Heating. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Isolation of Intermediate. Upon completion, cool the reaction mixture to room temperature. The intermediate enamine may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude intermediate.

-

Step 4: Cyclization. Add the crude intermediate to a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C under an inert atmosphere (e.g., Nitrogen or Argon). The ethanol formed during the reaction will distill off.

-

Step 5: Work-up and Purification. After 1-2 hours at 250°C, cool the mixture. The product often precipitates upon cooling. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation, then collect the solid by vacuum filtration. Wash the solid with hexane to remove residual diphenyl ether.

-

Step 6: Final Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, which exists in tautomeric equilibrium with its keto form. [6]For many applications, this tautomeric mixture is used directly, though further reactions can be performed to isolate the purely aromatic non-hydroxylated form if required.

Spectroscopic and Structural Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. The following spectroscopic signatures are expected for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.5-9.0 ppm range, showing characteristic quinoline splitting patterns. Protons on the pyridine ring (H2, H4) will be the most downfield. Ethyl Group: A quartet at ~δ 4.4 ppm (-OCH₂-) and a triplet at ~δ 1.4 ppm (-CH₃). |

| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 120-150 ppm. Carbonyl Carbon: Signal around δ 165 ppm. CF₃ Carbon: A quartet signal around δ 123 ppm due to coupling with fluorine. Ethyl Group: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃). |

| ¹⁹F NMR | A single, sharp singlet around δ -62 ppm, which is characteristic of a CF₃ group attached to an aromatic ring. [7] |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 270.07 |

Applications in Drug Discovery and Development

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value building block for the synthesis of more complex molecules.

-

Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can increase the acidity of nearby N-H groups, alter metabolic stability by blocking sites of oxidation, and enhance membrane permeability and binding affinity due to its lipophilicity. [7]* Synthetic Handle: The ethyl ester at the 3-position serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

-

Scaffold for Kinase Inhibitors: The quinoline core is present in numerous FDA-approved kinase inhibitors used in oncology. [3]This building block provides a direct route to novel analogues for screening against various kinase targets.

-

Antiproliferative Agents: Quinoline-3-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating the potential of this pharmacophore in oncology research. [8]

Conclusion

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a strategically important heterocyclic building block. Its structure combines the privileged quinoline scaffold with a trifluoromethyl group and a versatile ethyl ester handle. Its synthesis via the Gould-Jacobs reaction is robust and scalable. The unique electronic and steric properties conferred by the fluorinated substituent make this compound a valuable starting material for the discovery of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. Available at: [Link]

-

Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]. National Institutes of Health (NIH). Available at: [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. Available at: [Link]

-

Unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (3) from the TMSCl-promoted Friedländer reaction. ResearchGate. Available at: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

-

Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem.com. Available at: [Link]

-

Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. Available at: [Link]

-

ethyl 6-(trifluoromethyl)quinoline-3-carboxylate. Appretech Scientific Limited. Available at: [Link]

-

Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PubMed Central. Available at: [Link]

-

The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. Available at: [Link]

-

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. PubChem. Available at: [Link]

-

ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate. ChemBK. Available at: [Link]

-

Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. PubMed Central. Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

-

Quinolines Archives. Alchem.Pharmtech. Available at: [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential applications, offering a valuable resource for researchers and professionals in the field.

Compound Identification and Physicochemical Properties

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic aromatic compound featuring a quinoline core substituted with a trifluoromethyl group at the 6-position and an ethyl carboxylate group at the 3-position. The trifluoromethyl group, a common bioisostere in medicinal chemistry, often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.

| Identifier | Value | Source |

| CAS Number | 71083-15-3 | [1] |

| Molecular Formula | C₁₃H₁₀F₃NO₂ | [1] |

| Molecular Weight | 269.22 g/mol | [1] |

| Canonical SMILES | CCOC(=O)c1cncc2cc(cc(c12)C(F)(F)F) | N/A |

| InChI Key | FLLBECCJVIJTEP-UHFFFAOYSA-N | N/A |

A summary of key identifiers for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

Synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

The synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction .[2] This classic method for quinoline synthesis involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Underlying Principles of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds in two key stages:

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the aniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.[2]

-

Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[3] The use of a high-boiling point solvent, such as diphenyl ether, is common to achieve the necessary reaction temperature.[1]

Experimental Protocol: A Plausible Gould-Jacobs Synthesis

The following protocol outlines a representative synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate based on the principles of the Gould-Jacobs reaction.

Starting Materials:

-

4-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (solvent)

-

Ethanol (for washing)

-

Hexanes (for washing)

Step-by-Step Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2 hours. During this time, ethanol is eliminated, and the intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, is formed.

-

Cyclization: In a separate flask, heat diphenyl ether to 250°C.

-

Slowly add the crude intermediate from the previous step to the hot diphenyl ether. The addition should be controlled to maintain the temperature and manage the evolution of ethanol.

-

After the addition is complete, maintain the reaction mixture at 250°C for an additional 30-60 minutes to ensure complete cyclization.

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, will precipitate.

-

Dilute the mixture with hexanes to further precipitate the product and facilitate filtration.

-

Collect the solid product by vacuum filtration and wash it thoroughly with ethanol and then hexanes to remove residual diphenyl ether and any unreacted starting materials.

-

The resulting product is the tautomer, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. To obtain the target compound, the 4-hydroxy group needs to be removed. This can be achieved through a two-step process: chlorination followed by reductive dehalogenation.

-

Chlorination: Treat the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate.

-

Dehalogenation: The 4-chloro derivative can then be reduced to the target compound, Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, using a suitable reducing agent like hydrogen gas with a palladium catalyst (e.g., Pd/C).

-

Diagram of the Synthetic Pathway:

Caption: Plausible synthetic route to Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate via the Gould-Jacobs reaction and subsequent modifications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the ethyl group of the ester, and the characteristic downfield singlet for the proton at the 2-position of the quinoline ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-2 |

| ~8.8 | d | 1H | H-4 |

| ~8.3 | d | 1H | H-5 |

| ~8.1 | s | 1H | H-7 |

| ~7.9 | d | 1H | H-8 |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Predicted ¹H NMR chemical shifts for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the quinoline ring carbons, the ester carbonyl carbon, the ethyl group carbons, and the quartet characteristic of the trifluoromethyl carbon due to coupling with the three fluorine atoms.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-2 |

| ~148 | C-8a |

| ~138 | C-4 |

| ~131 | C-7 |

| ~130 | C-5 |

| ~128 | C-4a |

| ~127 (q) | C-6 |

| ~124 (q) | -CF₃ |

| ~122 | C-8 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Predicted ¹³C NMR chemical shifts for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate. The 'q' denotes a quartet due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 269. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the carbonyl group (CO, 28 Da) from the ester moiety.

Diagram of the Characterization Workflow:

Caption: A typical workflow for the synthesis, purification, and structural characterization of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[4][5] The introduction of a trifluoromethyl group can further enhance the pharmacological profile of these molecules.

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate serves as a key building block for the synthesis of more complex and biologically active molecules. The ester functionality at the 3-position provides a convenient handle for further chemical modifications, such as amidation or reduction, to generate a diverse library of quinoline derivatives for screening in various disease models.

Potential therapeutic areas where derivatives of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate may find application include:

-

Oncology: As a scaffold for the development of kinase inhibitors or other anticancer agents.[6]

-

Infectious Diseases: As a precursor for novel antibacterial or antimalarial compounds.

-

Neuroscience: As a starting material for compounds targeting central nervous system disorders.

The exploration of this and similar fluorinated quinolines as key intermediates continues to be an active area of research in the pursuit of novel therapeutics.[7]

Conclusion

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery. Its synthesis, primarily through the Gould-Jacobs reaction, provides a reliable route to this important scaffold. The presence of the trifluoromethyl group and the reactive ester functionality make it an attractive starting material for the generation of diverse chemical libraries aimed at identifying new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Subashini, R., Nawaz Khan, F., Mittal, S., Hathwar, V. R., & Ng, S. W. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986.

-

PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved January 27, 2026, from [Link]

- Zahra, J. A., El-abadelah, M. M., Sabri, S. S., Al-As'ad, R. M., & Voelter, W. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid.

- BenchChem. (n.d.). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.

- U.S. Patent No. US20050215586A1. (2005).

- de Oliveira, R. B., & Ferreira, V. F. (2010). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 6, 107.

- El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 236-253.

- Reddy, J. R., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 654-658.

- Li, Y., Dong, S., Tang, B., Zou, H., & Jiang, W. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate.

- Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2986.

- Wang, D., Gao, F. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6548.

- Tadesse, S., & Gashaw, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20189-20213.

- Kaur, K., & Jain, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-18.

- Kumar, S., Bawa, S., & Gupta, H. (2017). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Mini reviews in medicinal chemistry, 17(13), 1256-1271.

-

PubChem. (n.d.). Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Retrieved January 27, 2026, from [Link]

- Radi, M., & Schenone, S. (2021).

- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.

- Heller, S. R., & Milne, G. W. A. (1978).

- Singh, U. P., & Bhat, H. R. (2013). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 13(11), 1594-1606.

- Al-Tel, T. H. (2025). Biological Activities of Quinoline Derivatives.

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules, 25(11), 2533.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Reactivity of the Quinoline-3-Carboxylate System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] When functionalized with a carboxylate group at the 3-position, the resulting quinoline-3-carboxylate system becomes an even more privileged pharmacophore, offering a versatile handle for molecular modification and optimization of drug-like properties.[3] This guide provides an in-depth exploration of the fundamental chemical reactivity of the quinoline-3-carboxylate core, offering field-proven insights and detailed methodologies to empower researchers in the synthesis and derivatization of this important class of molecules.

The chemical behavior of the quinoline-3-carboxylate system is governed by the interplay of the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the electron-withdrawing nature of the 3-carboxylate group. This intricate electronic landscape dictates the regioselectivity of various transformations, from classical aromatic substitutions to modern cross-coupling reactions. Understanding these principles is paramount for the rational design and efficient synthesis of novel quinoline-3-carboxylate derivatives with tailored biological functions.

Core Reactivity of the Quinoline Ring System

The quinoline ring system is a bicyclic heteroaromatic compound that can be viewed as a fusion of a benzene ring and a pyridine ring. This fusion results in a unique reactivity profile where the two rings exhibit distinct chemical behaviors. The pyridine ring, with its electronegative nitrogen atom, is electron-deficient and thus more susceptible to nucleophilic attack. Conversely, the benzene ring retains its aromatic character and is more prone to electrophilic substitution. The presence of a carboxylate group at the 3-position further influences this reactivity, primarily through its electron-withdrawing inductive and resonance effects.

Electrophilic Aromatic Substitution (EAS)

In the quinoline-3-carboxylate system, electrophilic aromatic substitution predominantly occurs on the benzene ring, typically at the 5- and 8-positions.[4] The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is further compounded by the deactivating effect of the 3-carboxylate group.[5][6] Resonance analysis of the sigma complexes formed upon electrophilic attack reveals that substitution on the benzene ring preserves the aromaticity of the pyridine ring in the transition state, leading to a more stable intermediate.

Caption: Regioselectivity of Electrophilic Aromatic Substitution.

Experimental Protocol: Nitration of Ethyl Quinoline-3-carboxylate

This protocol describes a typical electrophilic nitration reaction, which is expected to yield a mixture of the 5-nitro and 8-nitro derivatives.

Materials:

-

Ethyl quinoline-3-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl quinoline-3-carboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to separate the 5-nitro and 8-nitro isomers.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the quinoline-3-carboxylate system occurs preferentially on the electron-deficient pyridine ring, primarily at the 2- and 4-positions.[4][7] The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer-like intermediate formed during the nucleophilic attack.[8] The 3-carboxylate group further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: Amination of Ethyl 2-Chloroquinoline-3-carboxylate

This protocol outlines the substitution of a chloro group at the 2-position with an amine.

Materials:

-

Ethyl 2-chloroquinoline-3-carboxylate

-

Amine (e.g., benzylamine)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 2-chloroquinoline-3-carboxylate (1 equivalent) in DMF, add the amine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions Involving the 3-Carboxylate Group

The carboxylate group at the 3-position is a versatile functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the chemical space for drug discovery.

Esterification and Hydrolysis

The ester functionality of quinoline-3-carboxylates can be easily hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to modulate properties such as solubility and cell permeability.[3][9]

Table 1: Typical Conditions for Esterification and Hydrolysis

| Transformation | Reagents and Conditions | Purpose |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Introduce various alkyl or aryl ester groups. |

| Hydrolysis (Acidic) | H₂O, H₂SO₄ or HCl, Heat[9] | Convert ester to carboxylic acid. |

| Hydrolysis (Basic) | NaOH or KOH in H₂O/EtOH, Heat | Convert ester to carboxylate salt. |

Experimental Protocol: Hydrolysis of Ethyl Quinoline-3-carboxylate [9]

Materials:

-

Ethyl quinoline-3-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

pH paper or meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolve ethyl quinoline-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of sodium hydroxide solution (e.g., 3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 2-3 with hydrochloric acid.

-

The quinoline-3-carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Amidation

The conversion of the carboxylic acid to an amide is a crucial transformation in drug development, as the amide bond is a key structural feature in many biologically active molecules.[10] This can be achieved by activating the carboxylic acid followed by reaction with an amine.[11]

Caption: Workflow for Quinoline-3-carboxamide Synthesis.

Experimental Protocol: Amidation of Quinoline-3-carboxylic Acid [11]

Materials:

-

Quinoline-3-carboxylic acid

-

Amine (e.g., aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

To a solution of quinoline-3-carboxylic acid (1 equivalent) in dry DMF, add HOBt (1.5 equivalents) and EDC (1.5 equivalents).

-

Stir the mixture at room temperature for 2 hours.

-

Add the desired amine (2.0 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethyl acetate) or purify by column chromatography.

Reduction of the Carboxylate Group

The carboxylate group can be reduced to a primary alcohol, which can serve as a precursor for further functionalization, such as etherification or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation.

Advanced Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

For quinoline-3-carboxylate systems bearing a halogen substituent, palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[12] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide range of substituents, greatly enhancing molecular diversity.[13]

Sources

- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 2. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 10. iajpr.com [iajpr.com]

- 11. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sourcing and Application of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate for Advanced Laboratory Use

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of sourcing and utilizing Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate. This versatile building block is of significant interest in the synthesis of novel therapeutic agents due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document offers a detailed guide to procurement, quality assessment, and provides step-by-step protocols for its synthesis and a common derivatization reaction, underpinned by scientific principles and practical insights.

Introduction to Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a common motif in a wide array of biologically active compounds, including antimalarials, anti-inflammatories, and kinase inhibitors. The presence of a trifluoromethyl (-CF3) group at the 6-position is particularly noteworthy. This electron-withdrawing group can significantly modulate the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. The ethyl ester at the 3-position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, hydrazides, and other functional groups, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.

Procurement of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

Sourcing high-quality starting materials is a critical first step for any successful research endeavor. For Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, several reputable chemical suppliers offer this compound for laboratory use. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, the availability of analytical data, and the supplier's reliability.

It is important to note that this compound may be listed under different CAS (Chemical Abstracts Service) numbers. The most commonly encountered are CAS 71083-15-3 and CAS 1086376-57-9 . While these often refer to the same chemical structure, it is imperative to confirm the structure with the supplier, for instance, by requesting a copy of the Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data.

Below is a comparative table of representative suppliers. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Purity Specification | Available Analytical Data | Notes |

| Synblock | ≥98% | MSDS, NMR, HPLC, LC-MS | A reliable source for a range of research chemicals with comprehensive analytical data. |

| Parchem | Not specified | Certificate of Analysis available upon request | A supplier of specialty chemicals, may offer larger quantities. |

| BLD Pharm | Not specified | Basic product information available | Offers a wide range of building blocks for pharmaceutical research. |

Recommendation: For initial studies and applications where high purity is paramount, it is advisable to source from a supplier who provides comprehensive analytical data to ensure the identity and purity of the compound.

Application Protocol I: Synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines, which can then be converted to the desired quinoline.[1][2] This protocol adapts this method for the synthesis of the title compound from commercially available starting materials.

Rationale

This synthetic route is advantageous due to the accessibility of the starting materials, 4-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylidene)malonate. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes a thermally induced cyclization to form the quinoline ring system.[1]

Materials and Equipment

-

4-(Trifluoromethyl)aniline (≥98%)

-

Diethyl 2-(ethoxymethylidene)malonate (≥97%)

-

Diphenyl ether (≥99%)

-

Phosphorus oxychloride (POCl3) (≥99%)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4) (anhydrous)

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Protocol

-

Step 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

-

In a 250 mL round-bottom flask, combine 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) and diethyl 2-(ethoxymethylidene)malonate (21.6 g, 100 mmol).

-

Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Slowly add the hot reaction mixture to a separate flask containing 100 mL of vigorously stirred diphenyl ether preheated to 250 °C.

-

Maintain the temperature at 250 °C for 30 minutes to facilitate the cyclization.

-

Allow the mixture to cool to room temperature. The product will precipitate.

-

Collect the solid precipitate by vacuum filtration and wash with hexane to remove the diphenyl ether.

-

The crude product can be recrystallized from ethanol to yield pure ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

-

-

Step 2: Chlorination of the 4-hydroxyquinoline.

-

Caution: This step should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts violently with water.

-

To the dried ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (28.5 g, 100 mmol), add phosphorus oxychloride (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 110 °C) for 3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate.

-

-

Step 3: Reductive dehalogenation to Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

-

Dissolve the crude ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate in ethanol (200 mL) in a hydrogenation flask.

-

Add 10% Palladium on carbon (Pd/C) (50% wet, 1.0 g) as a catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the final product, Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

-

Quality Control

The identity and purity of the synthesized compound should be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To determine the purity of the final product.

Caption: Synthetic workflow for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

Application Protocol II: Amide Coupling Reaction

A common application of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is its conversion to a variety of amides, which are often the final target molecules in drug discovery programs. This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid, followed by a standard amide coupling reaction.

Rationale

The conversion of the ethyl ester to a carboxylic acid is a necessary step to enable amide bond formation with an amine. The subsequent amide coupling is a robust and widely used reaction in medicinal chemistry.[3]

Materials and Equipment

-

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) (1M solution)

-

A desired primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Standard laboratory glassware and safety equipment

Step-by-Step Protocol

-

Step 1: Hydrolysis of the Ethyl Ester.

-

Dissolve Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate (2.69 g, 10 mmol) in a mixture of THF (50 mL) and water (25 mL) in a round-bottom flask.

-

Add lithium hydroxide monohydrate (0.84 g, 20 mmol) to the solution.

-

Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(trifluoromethyl)quinoline-3-carboxylic acid.

-

-

Step 2: Amide Coupling.

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-(trifluoromethyl)quinoline-3-carboxylic acid (2.41 g, 10 mmol) in anhydrous DMF (50 mL).

-

Add the desired amine (11 mmol, 1.1 equivalents).

-

Add HATU (4.18 g, 11 mmol, 1.1 equivalents) or HBTU (4.17 g, 11 mmol, 1.1 equivalents) to the mixture.

-

Add DIPEA (3.48 mL, 20 mmol, 2.0 equivalents) dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by silica gel column chromatography or recrystallization.

-

Self-Validating System

The success of each step can be readily validated. The hydrolysis can be confirmed by the disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton in the NMR spectrum, as well as a change in polarity on TLC. The amide coupling can be monitored by the consumption of the carboxylic acid and the formation of a new, less polar product on TLC. The final product's identity and purity should be confirmed by NMR and MS.

Caption: Workflow for the conversion of the ethyl ester to a target amide.

Conclusion

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Careful sourcing from reputable suppliers is crucial to ensure the quality and reliability of experimental results. The provided protocols for its synthesis and derivatization offer a solid foundation for researchers to incorporate this important scaffold into their research programs. As with all chemical procedures, adherence to safety protocols and proper analytical characterization of all intermediates and final products are essential for success.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively.

The synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is most commonly achieved via the Gould-Jacobs reaction.[1][2] This robust method involves two primary stages: the initial condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline core. While reliable, the high-energy demands of the cyclization step can lead to challenges with yield and purity. This guide provides solutions to the specific issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low yield is the most common challenge in this synthesis and typically points to issues in one of the two key stages: condensation or cyclization.

Cause 1: Incomplete Condensation of Reactants

The first step is the formation of the intermediate, ethyl 3-((4-(trifluoromethyl)phenyl)amino)-2-(ethoxycarbonyl)acrylate, from 4-(trifluoromethyl)aniline and DEEM. If this reaction is incomplete, the final yield will be inherently low.

-

Expertise & Experience: While this condensation often proceeds readily, an electron-withdrawing group like trifluoromethyl (-CF3) on the aniline slightly decreases its nucleophilicity. Gentle heating (e.g., 80-100 °C) for 30-60 minutes before proceeding to the high-temperature cyclization can ensure this step reaches completion.

-

Troubleshooting Steps:

-

Monitor via TLC: Before the high-temperature cyclization, run a Thin Layer Chromatography (TLC) plate to confirm the complete consumption of the 4-(trifluoromethyl)aniline.

-

Gentle Heating: If starting material is still present, heat the mixture at 80-100 °C until the aniline spot disappears.

-

Reagent Purity: Ensure your 4-(trifluoromethyl)aniline is pure and the DEEM has not hydrolyzed. The presence of water can be detrimental.[3]

-

Cause 2: Inefficient Thermal Cyclization

The conversion of the intermediate to the final quinoline product is a high-activation energy, 6-electron electrocyclic reaction that requires significant thermal energy.[4][5] This is the most critical and yield-determining step.

-

Expertise & Experience: Insufficient temperature is the primary reason for failed cyclization. The reaction requires temperatures of 240-260 °C to proceed efficiently. Below this range, the reaction will be exceedingly slow or stall completely.

-

Troubleshooting Steps:

-

Verify Temperature: Ensure your reaction medium (e.g., diphenyl ether, Dowtherm A) is refluxing vigorously and that your thermometer is calibrated correctly. The vapor temperature of diphenyl ether is ~255 °C.

-

Optimize Heating Method: Traditional heating with an oil bath or heating mantle can be slow and inefficient. Microwave-assisted synthesis is a highly effective alternative that can dramatically reduce reaction times (from hours to minutes) and improve yields by facilitating rapid, uniform heating to the target temperature.[5][6]

-

Reaction Time: The optimal time is a balance. Too short, and the reaction is incomplete. Too long, and degradation occurs. A thorough time-temperature examination is crucial for optimization.[5]

-

Cause 3: Product Degradation from Excessive Heat

While high temperatures are necessary, prolonged exposure can lead to side reactions, primarily decarboxylation of the ester group, which lowers the yield of the desired product.[5]

-

Expertise & Experience: A common mistake is to assume that "longer is better." For the Gould-Jacobs reaction, a shorter reaction time at a sufficiently high temperature often gives a better yield than a prolonged reaction at a slightly lower temperature.[5]

-

Troubleshooting Steps:

-

Minimize Time at Temperature: Once the optimal temperature is reached, monitor the reaction closely (e.g., every 15-30 minutes) by TLC.

-

Consider Microwave Synthesis: As noted, microwave heating allows for precise control and very short reaction times (e.g., 5-15 minutes), which minimizes the window for thermal degradation.[3][5]

-

Below is a workflow to diagnose yield issues:

Caption: Troubleshooting workflow for low yield issues.

Problem: Significant Impurities in Crude Product

Question: My crude product analysis shows several impurities. What are they and how can I avoid them?

Answer: Impurity profiles can reveal much about what occurred during the reaction. The most common impurities are unreacted intermediate and products from side reactions.

-

Unreacted Intermediate:

-

Identity: Ethyl 3-((4-(trifluoromethyl)phenyl)amino)-2-(ethoxycarbonyl)acrylate.

-

Cause: Incomplete cyclization. As discussed above, the temperature was too low or the reaction time too short.

-

Prevention: Increase the reaction temperature and/or time. Ensure you are in the optimal 250-260 °C range.[5]

-

Removal: This impurity is typically less polar than the final product. It can be removed via recrystallization or column chromatography.

-

-

Decarboxylated and/or Hydrolyzed Products:

-

Identity: 6-(Trifluoromethyl)quinoline-3-carboxylic acid (from hydrolysis) or 4-hydroxy-6-(trifluoromethyl)quinoline (from decarboxylation).

-

Cause: These are degradation products. Hydrolysis is caused by water contamination at high temperatures. Decarboxylation is caused by excessive heat over time.[5]

-

Prevention:

-

Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried.

-

Optimize Reaction Time: Avoid unnecessarily long heating times once the reaction is complete. Monitor by TLC.

-

-

Removal: The carboxylic acid impurity can be removed with a mild bicarbonate wash during workup, but this risks hydrolyzing the desired ester.[3] Column chromatography is the most effective method for removing all degradation products.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Gould-Jacobs synthesis of this compound?

A1: The reaction proceeds in three main stages:

-

Condensation: The nucleophilic nitrogen of 4-(trifluoromethyl)aniline attacks the electron-deficient carbon of the ethoxymethylene group on DEEM. This is followed by the elimination of an ethanol molecule to form the key vinylogous amide intermediate.[1]

-

Cyclization: At high temperatures (~250 °C), a 6-electron electrocyclization occurs. The vinyl group's double bond and the benzene ring's pi system react to form a new six-membered ring.[4]

-

Tautomerization & Aromatization: The cyclized intermediate quickly loses a second molecule of ethanol and undergoes tautomerization to form the highly stable aromatic 4-hydroxyquinoline system (which exists predominantly in its 4-oxo keto form).[1][4]

Caption: Key stages of the Gould-Jacobs reaction mechanism.

Q2: What is the best solvent for the cyclization, or can it be done neat?

A2: A high-boiling, thermally stable, and inert solvent is required. The most common choices are:

-

Diphenyl ether (b.p. 259 °C): The industry standard. Its boiling point is perfect for this reaction. However, it can be difficult to remove from the product.

-

Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl with a similar boiling point (257 °C).

-

Paraffin Oil/Mineral Oil: Can be effective and are inexpensive, but can also be difficult to remove completely.[6]

The reaction can also be performed solvent-free (neat) , which is particularly effective with microwave heating.[5][6] This simplifies workup as there is no high-boiling solvent to remove.

Q3: How should I set up and monitor the reaction via TLC?

A3:

-

Setup: Use a mobile phase of 30-40% Ethyl Acetate in Hexane.

-

Spotting: On a single TLC plate, spot the 4-(trifluoromethyl)aniline (SM), a co-spot (SM + reaction mixture), and the reaction mixture.

-

Visualization: Use a UV lamp at 254 nm.

-

Interpretation:

-

Start of Reaction: You will see the aniline spot.

-

After Condensation: The aniline spot should be gone, replaced by a new, higher Rf spot (the intermediate).

-

During Cyclization: The intermediate spot will gradually be replaced by a new, lower Rf, often fluorescent spot (the final product), which is more polar. The reaction is complete when the intermediate spot has disappeared.

-

Q4: What is the most reliable method for purifying the final product?

A4: The crude product often precipitates from the reaction mixture upon cooling.

-

Initial Isolation: Cool the reaction vessel to room temperature. Add a solvent like acetone or hexane to the solidified mixture.[7] Stir or sonicate to break up the solid, then isolate the crude product by vacuum filtration. Wash the solid with a cold, non-polar solvent (hexane or ether) to remove residual high-boiling solvent.[5]

-

High-Purity Purification: For analytical purity, recrystallization is highly effective. Ethanol or a DMF/water mixture are good starting points.[8] If recrystallization fails to remove persistent impurities, column chromatography on silica gel using an ethyl acetate/hexane gradient is the definitive method.[3][9]

Part 3: Protocols and Data Tables

Experimental Protocols

Protocol 1: Conventional Synthesis using Diphenyl Ether

-

In a round-bottom flask equipped with a condenser and a thermocouple, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 100 °C for 30 minutes to ensure complete formation of the intermediate.

-

Add diphenyl ether to the flask (approx. 3-5 mL per gram of aniline).

-

Heat the mixture to a vigorous reflux (~255 °C) with stirring.

-

Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete in 1-3 hours.

-

Once complete, remove the heat source and allow the mixture to cool to below 100 °C.

-

While still warm, pour the mixture into a beaker containing hexane (approx. 20 mL per gram of aniline).

-

Stir the resulting slurry for 30 minutes as it cools to room temperature to allow the product to precipitate fully.

-

Collect the solid by vacuum filtration, wash thoroughly with fresh hexane, and dry under vacuum.

Protocol 2: Purification by Recrystallization

-

Place the crude, dried product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyclization

| Parameter | Conventional Heating | Microwave-Assisted Heating | Causality & Rationale |

| Solvent | Diphenyl Ether / Dowtherm A | Diphenyl Ether or Solvent-Free | Microwave allows for direct heating of polar molecules, reducing the need for a thermal transfer medium.[5] |

| Temperature | 250 - 260 °C | 250 - 300 °C | Higher temperatures are accessible and controllable with microwave, accelerating the reaction.[5] |

| Reaction Time | 1 - 3 hours | 5 - 20 minutes | Microwave's rapid and efficient energy transfer drastically shortens the time needed to overcome the activation energy.[6] |

| Typical Yield | 60 - 75% | 70 - 90% | Shorter reaction times at high temperatures minimize thermal degradation, often leading to higher isolated yields.[5] |

References

-

Wikipedia. Gould–Jacobs reaction.

-

Wikiwand. Gould–Jacobs reaction.

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

-

BenchChem. Optimizing reaction conditions for Friedländer quinoline synthesis.

-

BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.

-

PubMed Central. 6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate.

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Organic Chemistry Portal. Synthesis of quinolines.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

-

Malaria World. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.

-

PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

Technical Support Center: Purification of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure robust and reproducible outcomes.

Introduction

Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a key heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, obtaining this intermediate in high purity is critical for the successful synthesis of downstream drug candidates. Column chromatography is the most common method for this purification, but the unique electronic properties of the quinoline ring system and the CF₃ group can present specific challenges. This guide provides a detailed protocol and addresses common issues encountered during the purification process.

I. Recommended Purification Protocol

This section details a standard operating procedure for the purification of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate using silica gel column chromatography.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

The foundational step for a successful column separation is determining an appropriate mobile phase. The goal is to find a solvent system that provides good separation between the target compound and any impurities, ideally with a retention factor (Rƒ) for the desired product between 0.2 and 0.3.[3]

Procedure:

-

Prepare several eluent systems of varying polarities. A common starting point for quinoline derivatives is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).

-

Spot the crude reaction mixture onto at least three separate TLC plates.

-

Develop each plate in a different solvent system (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

-

Visualize the spots under UV light (254 nm). The target compound, containing a conjugated aromatic system, should be UV active.

-

Calculate the Rƒ value for the target spot in each system using the formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[4][5]

-

Select the solvent system that yields an Rƒ value in the optimal 0.2-0.3 range. This ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring an excessively large volume of solvent for elution.

Solvent Polarity Data

A well-chosen solvent system is crucial for effective separation. The following table provides the polarity index of common solvents used in chromatography.

| Solvent | Polarity Index | Role |

| n-Hexane | 0.1 | Non-polar (Weak Solvent) |

| Toluene | 2.4 | Non-polar |

| Dichloromethane | 3.1 | Medium Polarity |

| Ethyl Acetate | 4.4 | Polar (Strong Solvent) |

| Methanol | 5.1 | Highly Polar |

Step 2: Column Preparation and Sample Loading

Proper column packing is essential to prevent cracking of the stationary phase and ensure even flow, which are critical for achieving sharp, well-resolved bands.

Procedure:

-

Packing the Column:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the selected non-polar solvent (e.g., Hexane).[6]

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure a uniformly packed bed. Use gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.

-

-

Loading the Sample:

-

Wet Loading (Recommended for good solubility): Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[7] Carefully apply the solution to the top of the silica bed using a pipette.[7]

-

Dry Loading (for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the packed column. This technique often improves resolution by ensuring the initial band is very narrow.

-

-

Add a thin layer of sand on top of the sample layer to prevent disturbance of the silica bed when adding the mobile phase.[7]

Step 3: Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

Procedure:

-

Carefully add the mobile phase (chosen in Step 1) to the column.

-

Apply gentle, consistent air pressure to maintain a steady flow rate.[8]

-

Begin collecting fractions in test tubes or vials of a consistent volume.[8]

-

Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and developing it. This allows for the identification of fractions containing the purified product.

-

Once the pure fractions are identified, combine them and remove the solvent using a rotary evaporator to yield the purified Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.

Purification Workflow Diagram

Caption: Workflow for column chromatography purification.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Q1: My compound is streaking or tailing significantly on the TLC plate and the column. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying basic compounds like quinolines on standard silica gel.[3][8] The root cause is the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and reduced separation efficiency.

Solutions:

-

Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.5-2%).[3] You can also pre-flush the packed column with this modified eluent before loading your sample.[3]

-

Adjust Mobile Phase pH: For more advanced separations, such as HPLC, operating at a low pH (e.g., 2.5-4) can protonate the quinoline, which may improve peak shape on certain columns.[3]

-

Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[8][9] Bonded silica phases like diol or amine can also be effective.[3]

Q2: I am observing poor separation between my product and a closely-eluting impurity. What are my options?

A2: Poor separation occurs when the components of the mixture have very similar affinities for the stationary and mobile phases.

Solutions:

-

Optimize the Mobile Phase:

-

Decrease Polarity: If the Rƒ values are too high (>0.4), reduce the proportion of the polar solvent (e.g., Ethyl Acetate) in your mobile phase. This will increase the retention time on the column, allowing for better separation.

-

Try Different Solvents: Sometimes, simply changing one of the solvents in the mobile phase can dramatically alter selectivity. For example, substituting Ethyl Acetate with a different solvent of similar polarity, like Dichloromethane/Methanol, might improve the resolution.[8]

-

-

Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind.[9]

-

Improve Column Packing: Ensure your column is packed uniformly and that the sample was loaded in a very narrow band. A poorly packed column can lead to band broadening, which ruins separation.

Troubleshooting Decision Flowchart

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chromatography [chem.rochester.edu]

Validation & Comparative

The Trifluoromethyl Group at Position 6: A Potent Modulator of Quinoline's Biological Activity

A Comparative Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatile biological activity, ranging from anticancer to antimalarial properties, has spurred extensive research into the impact of various substitutions on its potency.[2][5][6] Among these, the trifluoromethyl (CF3) group, particularly at the 6-position, has emerged as a critical determinant of biological efficacy. This guide provides an in-depth comparison of the biological potency of 6-CF3 substituted quinoline analogs against other substituted quinolines, supported by experimental data and protocols.

The Significance of the Trifluoromethyl Group in Drug Design

The CF3 group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When appended to the quinoline ring, these properties can lead to enhanced potency and altered selectivity profiles.

Comparative Analysis of Biological Potency

While a comprehensive head-to-head comparison of 6-CF3 quinoline analogs against all other substitution patterns in a single study is rare, a survey of the literature provides compelling evidence for the potency-enhancing effects of the 6-CF3 moiety in various therapeutic contexts.

Anticancer Activity

The anticancer potential of quinoline derivatives is a major area of investigation, with many compounds exerting their effects through mechanisms like kinase inhibition and apoptosis induction.[2][3][5]

Table 1: Comparative Anticancer Activity of Substituted Quinoline Analogs

| Compound/Analog Type | Substitution | Target/Cell Line | Potency (IC50/GI50) | Reference |

| 6-CF3 Analog Example | 6-CF3, other moieties | Pim-1 Kinase | Moderate Inhibition | [1] |

| 6-Chloro Analog | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% growth reduction | [7] |

| 5-Methoxy Analog | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 µM | [5] |

| 7-Chloro Analog | 7-chloro-4-quinolinylhydrazone derivatives | Various Cancer Cell Lines | Good cytotoxic activity | [5] |

| Unsubstituted Analog | Varies | Varies | Varies | N/A |

Note: Direct comparison is challenging due to variations in the rest of the molecule and the assays used. This table illustrates the potency of different substitution patterns.